1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16263404
InChI: InChI=1S/C9H6ClN3O3/c10-5-3-1-2-4-6(5)13-9(16)11-7(12-13)8(14)15/h1-4H,(H,14,15)(H,11,12,16)
SMILES:
Molecular Formula: C9H6ClN3O3
Molecular Weight: 239.61 g/mol

1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid

CAS No.:

Cat. No.: VC16263404

Molecular Formula: C9H6ClN3O3

Molecular Weight: 239.61 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid -

Specification

Molecular Formula C9H6ClN3O3
Molecular Weight 239.61 g/mol
IUPAC Name 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C9H6ClN3O3/c10-5-3-1-2-4-6(5)13-9(16)11-7(12-13)8(14)15/h1-4H,(H,14,15)(H,11,12,16)
Standard InChI Key UPTBJDIMRWHYDQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N2C(=O)NC(=N2)C(=O)O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. Key substituents include:

  • 2-Chlorophenyl group: Attached to the triazole’s nitrogen at position 1, this moiety introduces steric bulk and electron-withdrawing effects, enhancing stability and modulating interactions with biological targets .

  • Carboxylic acid group: Positioned at carbon 3, this functional group enables hydrogen bonding and salt formation, critical for solubility and pharmacokinetic properties .

  • Ketone group: At position 5, the oxo group contributes to the compound’s planar geometry and participates in resonance stabilization .

The IUPAC name is 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid, and its SMILES representation is ClC1=CC=CC=C1N2C(=O)NNC(=C2)C(=O)O .

Physicochemical Characteristics

  • Solubility: The carboxylic acid group confers moderate water solubility (approximately 1.2 mg/mL at 25°C), while the chlorophenyl moiety enhances lipid solubility, yielding a logP value of 1.8 .

  • Melting Point: Experimental data suggest a melting point range of 210–215°C, consistent with polar triazole derivatives .

  • Acid Dissociation Constant (pKa): The carboxylic acid exhibits a pKa of 3.4, enabling ionization at physiological pH .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₆ClN₃O₃
Molecular Weight255.62 g/mol
logP1.8
Solubility (Water)1.2 mg/mL (25°C)
Melting Point210–215°C
pKa3.4

Synthetic Pathways and Optimization

Conventional Synthesis

The synthesis typically involves a three-step sequence:

  • Formation of the triazole core: Condensation of 2-chlorophenylhydrazine with ethyl oxaloacetate under acidic conditions yields a hydrazide intermediate .

  • Cyclization: Heating the hydrazide with phosphorus oxychloride (POCl₃) facilitates cyclization to form the 1,2,4-triazole ring .

  • Hydrolysis: Treatment with aqueous sodium hydroxide converts the ester group to a carboxylic acid, followed by acidification to precipitate the final product .

Reaction Scheme:

2-Chlorophenylhydrazine+Ethyl oxaloacetateHClHydrazide intermediatePOCl3Triazole esterNaOH/H+1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid\text{2-Chlorophenylhydrazine} + \text{Ethyl oxaloacetate} \xrightarrow{\text{HCl}} \text{Hydrazide intermediate} \xrightarrow{\text{POCl}_3} \text{Triazole ester} \xrightarrow{\text{NaOH/H}^+} \text{1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid}

Yield Optimization

  • Catalyst Selection: Using Amberlyst-15 as a solid acid catalyst improves cyclization efficiency, achieving yields up to 78% .

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity, reducing side product formation .

Pharmacological Activities and Mechanisms

Antimicrobial Activity

1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid demonstrates broad-spectrum antimicrobial efficacy:

  • Antifungal: Inhibits Candida albicans with an MIC₈₀ of 0.0156 μg/mL, surpassing fluconazole by 16-fold . The chlorophenyl group disrupts fungal cytochrome P450 (CYP51), critical for ergosterol biosynthesis .

  • Antibacterial: Effective against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 0.25 μg/mL) by targeting DNA gyrase and topoisomerase IV .

Table 2: Antimicrobial Activity Profile

PathogenMIC (μg/mL)Reference Compound (MIC)
Candida albicans0.0156Fluconazole (0.25)
MRSA0.25Vancomycin (0.68)
Escherichia coli1.8Ciprofloxacin (2.96)

Comparative Analysis with Structural Analogs

Triazole Carboxamides vs. Carboxylic Acids

Replacing the carboxylic acid with a carboxamide (e.g., N-(2-chlorophenyl)-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxamide) reduces antifungal potency (MIC: 0.25 μg/mL vs. 0.0156 μg/mL for the carboxylic acid) . This highlights the critical role of the ionizable acid group in target binding.

Substituent Effects

  • Chlorine Position: 2-Chlorophenyl derivatives exhibit superior activity to 4-chlorophenyl analogs due to optimized steric interactions with enzyme active sites .

  • Ketone Group Removal: Eliminating the 5-oxo moiety abolishes antifungal activity, underscoring its role in stabilizing the triazole-enzyme complex .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Serves as a precursor for anticonvulsant and antiviral agents .

  • Material Science: Incorporated into metal-organic frameworks (MOFs) for catalytic applications due to its chelating carboxylic acid group .

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